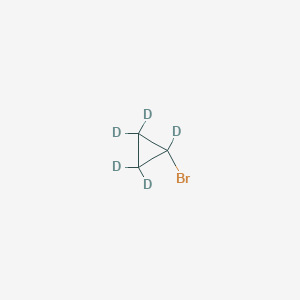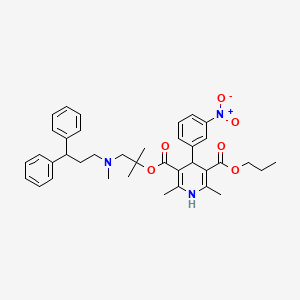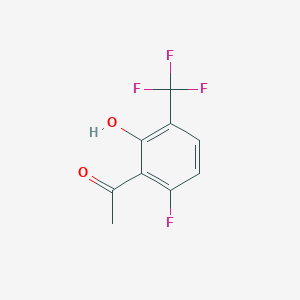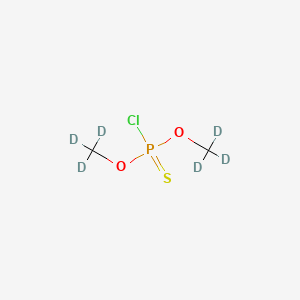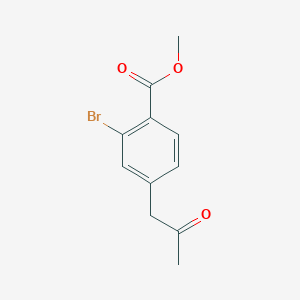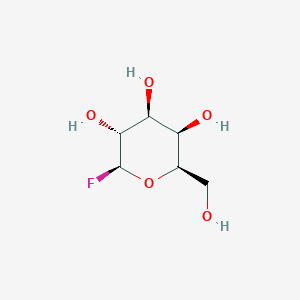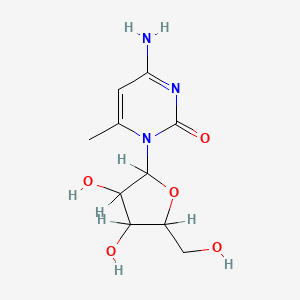
6-Methylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the sixth carbon of the cytosine ring. This modification is part of the broader category of RNA modifications that play crucial roles in regulating various biological processes. The presence of this compound in RNA can influence RNA stability, structure, and interactions with proteins, thereby affecting gene expression and cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions: 6-Methylcytidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include hydroxymethylcytidine, formylcytidine, and various substituted cytidine derivatives .
科学研究应用
作用机制
The mechanism of action of 6-Methylcytidine involves its incorporation into RNA, where it can affect RNA-protein interactions and RNA stability. The methyl group can alter the electrostatic charge and hydrophobic surface of the RNA molecule, influencing its base pairing and interactions with other molecules. This modification can modulate gene expression by affecting RNA processing, nuclear export, and translation .
相似化合物的比较
5-Methylcytidine: Another methylated cytidine derivative, where the methyl group is attached to the fifth carbon of the cytosine ring.
N4-Methylcytidine: A derivative with a methyl group attached to the nitrogen at the fourth position of the cytosine ring.
N4,N4-Dimethylcytidine: A compound with two methyl groups attached to the nitrogen at the fourth position.
Comparison: 6-Methylcytidine is unique due to its specific methylation at the sixth carbon, which can lead to distinct biological effects compared to other methylated cytidine derivatives. For instance, while 5-Methylcytidine is primarily involved in DNA methylation and gene silencing, this compound’s role is more focused on RNA modifications and their impact on RNA stability and translation .
属性
CAS 编号 |
16710-12-6 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17) |
InChI 键 |
LSNXXQLUOJPKHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



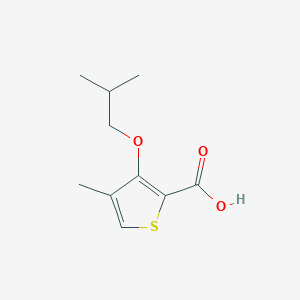
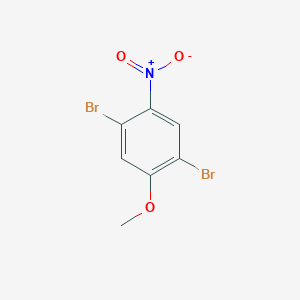
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
